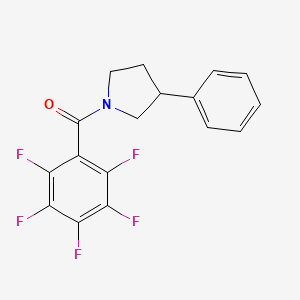

1-(pentafluorobenzoyl)-3-phenylpyrrolidine

説明

Pentafluorobenzoyl chloride is a carboxylic acid halide used for synthesis . It’s acidic with a pH in water at 20°C . Pentafluorobenzoic acid, which could be a component in the synthesis of your compound, is a strong acid and is prepared by treating pentafluorophenyllithium (or pentafluorophenyl Grignard reagent) with carbon dioxide .

Synthesis Analysis

While specific synthesis methods for “1-(pentafluorobenzoyl)-3-phenylpyrrolidine” are not available, pentafluorobenzoic acid is prepared by treating pentafluorophenyllithium (or pentafluorophenyl Grignard reagent) with carbon dioxide .Physical and Chemical Properties Analysis

Pentafluorobenzoyl chloride, a potential component of your compound, has a molar mass of 230.52 g/mol . It has a boiling point of 158 - 159 °C (1013 hPa) and a density of 1.664 g/cm3 (20 °C) .科学的研究の応用

Synthesis and Acidity of Pentakis(trifluoromethyl)phenyl Derivatives

Pentakis(trifluoromethyl)phenyl (C6(CF3)5) derivatives serve as promising building blocks for designing stable carbenes, radical species, superacids, weakly coordinating anions, and other useful species. A general synthesis route via (trifluoromethyl)copper species in DMF is presented, showcasing the potential of these derivatives in creating theoretically and practically significant compounds due to their steric crowding and electron-withdrawing properties (Kütt et al., 2008).

Development of a Fluorescent Zn(II) Probe

A study on the acylation of 2,2′-bipyrrole with pentafluorobenzoyl chloride led to the development of a prodigiosin derivative that acts as a fluorescent Zn(II) probe. This derivative exhibits high sensitivity and selectivity towards Zn2+, demonstrating the role of pentafluorobenzoyl derivatives in creating sensitive probes for metal ions in various environments (Hong et al., 2014).

Catalytic Hydrodefluorination by Ruthenium N-heterocyclic Carbene Complexes

Ruthenium N-heterocyclic carbene complexes are shown to catalyze the hydrodefluorination of aromatic fluorocarbons effectively. This research highlights the potential of these complexes in modifying perfluorinated compounds, an important step in the synthesis and functionalization of fluorinated organic molecules (Reade et al., 2009).

Phosphorescent Iridium(III) Complexes for Mitochondrial Imaging

Phosphorescent iridium(III) complexes developed for mitochondrial imaging and tracking exhibit high specificity to mitochondria, offering an advantage over conventional mitochondrial trackers. These complexes are resistant to mitochondrial membrane potential loss and tolerate environmental changes, making them valuable tools for long-term imaging and tracking of mitochondrial dynamics (Chen et al., 2014).

Synthesis of Trisubstituted Imidazoles for Amino Acid Mimetics

The synthesis of 1-benzyl-4-methylimidazoles from O-pentafluorobenzoylamidoximes using palladium catalysis provides a method to create optically active amino acid mimetics with a C-terminal imidazole. This work underscores the versatility of pentafluorobenzoyl derivatives in synthesizing complex organic molecules and mimetics (Zaman et al., 2005).

Safety and Hazards

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F5NO/c18-12-11(13(19)15(21)16(22)14(12)20)17(24)23-7-6-10(8-23)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLGOTDVTZKVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[3-(4-benzyl-1-piperidinyl)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4055562.png)

![N-[4-(4-formyl-1-piperazinyl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4055568.png)

![methyl {3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4055574.png)

![1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone](/img/structure/B4055590.png)

![diethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]malonate](/img/structure/B4055592.png)

![methyl 5-acetyl-2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4055599.png)

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-2-methylpiperidine](/img/structure/B4055611.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4055617.png)

![2-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4055629.png)

![2-[4-(2-biphenylyloxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055635.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride](/img/structure/B4055654.png)